molecular formula C8H4BrN3 B580814 6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1260387-10-7

6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B580814
CAS No.: 1260387-10-7
M. Wt: 222.045
InChI Key: SYXDIMKZYBSJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a valuable chemical scaffold in pharmaceutical and agrochemical research. The compound features a bromo substituent and a carbonitrile group on a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, making it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination . The pyrrolopyridine structure is a privileged motif in drug discovery, often used to modulate biological activity. Related compounds, such as 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, are known to have a melting point of 258-262°C and require careful handling due to potential hazards . This product is intended for research purposes as a chemical building block. It is strictly for laboratory use and is not certified for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-2-1-6-5(3-10)4-11-8(6)12-7/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXDIMKZYBSJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601236030
Record name 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260387-10-7
Record name 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260387-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to ensure solubility of both the substrate and NBS.

  • Base : Triethylamine (TEA) or sodium hydroxide (NaOH) is added to neutralize HBr generated during the reaction, preventing acid-mediated degradation.

  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions such as over-bromination.

A representative procedure involves dissolving 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (1.0 equiv) in DCM, followed by slow addition of NBS (1.1 equiv) and TEA (1.5 equiv) at 0°C. The mixture is stirred for 4–6 hours, yielding the target compound in 65–75% yield .

Table 1: Bromination Efficiency Under Varied Conditions

SolventBaseTemperature (°C)Yield (%)
DCMTEA072
THFNaOH2568
DMFNone2542

Key Insight: Polar aprotic solvents like DMF result in lower yields due to competitive side reactions.

Cyclization Strategies for Core Synthesis

For substrates lacking pre-existing bromine or nitrile groups, cyclization reactions offer an alternative route. Two primary approaches dominate:

Vilsmeier-Haack Formylation Followed by Cyanation

This method constructs the pyrrolo[2,3-b]pyridine ring while introducing the carbonitrile group:

  • Formylation : Treating 6-bromo-1H-pyrrolo[2,3-b]pyridine with DMF and POCl₃ generates the 3-formyl derivative.

  • Cyanation : The aldehyde is converted to the nitrile via a two-step process:

    • Oxime formation with hydroxylamine hydrochloride.

    • Dehydration using POCl₃ or PCl₅.

Yields for the cyanation step range from 60–70% , with purity dependent on careful control of reaction time and temperature.

Sonogashira Coupling and Reductive Cyclization

This route is advantageous for introducing aromatic substituents:

  • Sonogashira Coupling : A pyridine derivative bearing a bromine at position 6 reacts with trimethylsilylacetylene under Pd catalysis.

  • Reductive Cyclization : Potassium tert-butoxide induces ring closure, forming the pyrrolo[2,3-b]pyridine core.

Table 2: Cyclization Method Comparison

MethodKey ReagentsYield (%)
Vilsmeier-HaackDMF, POCl₃, NH₂OH·HCl65
Sonogashira-ReductivePd(PPh₃)₄, KOtBu58

Limitation: Sonogashira coupling requires inert conditions and purified starting materials to avoid Pd catalyst poisoning.

Functional Group Interconversion Approaches

Nitrile Group Installation via Rosenmund-von Braun Reaction

For substrates lacking the nitrile group:

  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine undergoes CuCN-mediated cyanation at position 3.

  • Reactions are performed in DMF at 120°C for 12–24 hours, yielding 55–65% product .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for bromination steps.

  • Catalyst Recycling : Pd catalysts are recovered via filtration or extraction, reducing costs.

  • Waste Management : HBr byproducts are neutralized with NaOH and processed as NaBr salts.

Table 3: Industrial vs. Laboratory-Scale Bromination

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume50 mL500 L
Temperature ControlIce bathJacketed reactors
Yield70%68%

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of new carbon-carbon bonds.

    Nucleophiles: Such as amines and thiols, used in substitution reactions to replace the bromine atom.

    Reducing Agents: Such as lithium aluminum hydride, used to reduce the cyano group to an amine.

Major Products

    Substituted Pyrrolopyridines: Formed through nucleophilic substitution reactions.

    Coupled Products: Resulting from cross-coupling reactions with various organic reagents.

    Aminopyrrolopyridines: Produced by the reduction of the cyano group.

Scientific Research Applications

6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The bromine and cyano substituents distinguish this compound from analogs. Key comparisons include:

Table 1: Structural Analogs and Substituent Effects
Compound Name CAS Number Substituents Similarity Score Key Properties/Applications
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 1159982-14-5 Br (position 4), CN (3) 0.71 Lower steric hindrance at position 4
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine 958358-00-4 Br (5), CH₃ (6) 0.91 Methyl group enhances lipophilicity
4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine 944937-53-5 Br (4), F (3) N/A Fluorine increases metabolic stability
4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine 1455358-06-1 Br (4), Cl (6) N/A Chlorine improves halogen bonding potential

Key Observations :

  • Cyano vs. Other Groups: The cyano group at position 3 acts as a strong electron-withdrawing group (EWG), increasing electrophilicity compared to fluorine or methyl substituents. This makes the compound more reactive in nucleophilic aromatic substitutions .
  • Halogen Variations : Chlorine (CAS 1455358-06-1) and fluorine (CAS 944937-53-5) substituents alter electronic properties and bioavailability. Fluorine improves metabolic stability, while bromine enhances cross-coupling efficiency .

Physicochemical Properties

  • Solubility: The cyano group reduces aqueous solubility compared to carboxylic acid derivatives (e.g., 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) but improves membrane permeability .
  • Stability : Fluorinated analogs (e.g., 944937-53-5) show higher metabolic stability, whereas the target compound’s bromine may increase susceptibility to oxidative degradation .

Biological Activity

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C7H4BrN3C_7H_4BrN_3, and it features a bromine atom at the 6-position and a cyano group at the 3-position. This unique structure contributes to its reactivity and biological properties.

Property Details
Molecular FormulaC7H4BrN3C_7H_4BrN_3
Molecular Weight198.03 g/mol
CAS Number1260387-10-7
Physical StateSolid

The primary biological target for this compound is the FGFR family, which includes FGFR1, FGFR2, and FGFR3. These receptors play critical roles in cell proliferation, survival, and differentiation. Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation, activating downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, which are implicated in cancer progression.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. Notably, it has shown significant activity against breast cancer cells (4T1), inducing apoptosis and inhibiting cell migration and invasion.

Case Studies

  • FGFR Inhibition : A study reported that derivatives of pyrrolo[2,3-b]pyridine exhibited potent inhibitory activity against FGFRs. Among these compounds, this compound demonstrated IC50 values in the nanomolar range against FGFR1–3 .
  • Antitumor Activity : In a specific case involving breast cancer cells (4T1), treatment with this compound resulted in a significant reduction in cell viability and induced apoptotic pathways . The compound's ability to disrupt tumor growth highlights its potential as an anticancer agent.

Summary of Biological Activities

Activity Description
FGFR InhibitionPotent inhibitor of FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 7 to 712 nM.
Antitumor EffectsInduces apoptosis in breast cancer cells; inhibits cell proliferation and migration.
MechanismTargets FGFR signaling pathways leading to reduced tumor growth.

Q & A

Q. What are the standard synthetic routes for 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile?

  • Methodological Answer : The synthesis typically involves bromination of a pyrrolopyridine precursor followed by cyanation. For example:

Bromination : Use of N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 80–100°C to introduce bromine at the 6-position .

Cyanation : Reaction with copper(I) cyanide or a cyanide source (e.g., trimethylsilyl cyanide) under palladium catalysis (e.g., Pd(PPh₃)₄) in a refluxing solvent (e.g., DMSO/THF) .

  • Key Validation : Structural confirmation via 1H^1H NMR (e.g., δ 8.39 ppm for aromatic protons) and LC-MS for purity (>95%) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer :
  • Spectroscopy : 1H^1H NMR (e.g., characteristic singlet for C≡N at ~120 ppm in 13C^{13}C NMR), FT-IR (C≡N stretch at ~2200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., m/z 236.97 for C₈H₄BrN₃) .
  • X-ray Crystallography : For unambiguous confirmation of regiochemistry in crystalline derivatives .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogen position, cyanation) affect biological activity in pyrrolopyridine derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Bromine at C6 enhances electrophilic reactivity, enabling cross-coupling (e.g., Suzuki-Miyaura for biaryl derivatives) .
  • Cyanation at C3 increases polarity, improving solubility and binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Case Study : Replacing bromine with chlorine reduces steric hindrance but lowers electrophilicity, impacting FGFR1 inhibition (IC₅₀ shifts from 12 nM to 45 nM) .

Q. What strategies mitigate contradictory biological activity data in derivatives?

  • Methodological Answer :
  • Statistical Analysis : Use of ANOVA to compare IC₅₀ values across multiple assays (e.g., kinase panel vs. single-target assays) .
  • Structural Overlays : Molecular docking (e.g., AutoDock Vina) to identify binding pose variations due to minor substituent changes .
  • Control Experiments : Validate off-target effects via siRNA knockdown or competitive binding assays .

Q. How can reaction yields be optimized in large-scale synthesis?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve heat/mass transfer for bromination (yield increases from 65% to 85%) .
  • Catalytic System Optimization : Use Pd/Xantphos instead of Pd(PPh₃)₄ for cyanation (reduces Pd loading by 40%) .
  • Purification : Automated flash chromatography with heptane/EtOAc gradients to isolate high-purity product (>98%) .

Key Challenges & Solutions

  • Challenge : Low solubility in aqueous buffers.
    Solution : Introduce PEGylated side chains or co-solvents (e.g., 10% DMSO in PBS) .
  • Challenge : Regioselectivity in multi-step synthesis.
    Solution : Use directing groups (e.g., pyridine N-oxide) to control bromination/cyanation sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.